molecular formula C26H32ClN3 B1673331 Hofman's Violet CAS No. 8004-86-2

Hofman's Violet

Cat. No. B1673331
CAS RN: 8004-86-2
M. Wt: 422 g/mol
InChI Key: OKNJKIKBMQYONP-ZTFPKQFBSA-N
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Description

Hofman’s Violet is a water-soluble green powder that is used as a purple dye in inks and textiles . It was developed by Hofmann in 1862 and is composed of triethylrosaniline hydrochloride . The dye produces a deep rich color that is not lightfast .


Synthesis Analysis

Hofman’s Violet is presumably made by Hofmann’s method of synthesis . The synthetic methods involve partial alkylation of rosaniline or synthesis using mixtures of N-methylaniline and N,N-dimethylaniline .


Molecular Structure Analysis

The empirical formula of Hofman’s Violet is C26H32N3Cl . It has a molecular weight of 422 . The structure of Hofman’s Violet may be closely related to the formula above .


Chemical Reactions Analysis

Hofman’s Violet follows the Hofmann’s Rule in chemical reactions . All such reactions bear charged leaving groups like –NR3+ or –SR2+ and involve strong bases .


Physical And Chemical Properties Analysis

Hofman’s Violet is soluble in water . It has a refractive index of 2.20 . The dye produces a deep rich color that is not lightfast .

Safety And Hazards

There are risks associated with Hofman’s Violet. It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

properties

IUPAC Name

N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3.ClH/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22;/h8-18,27-28H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSQDMWWOZFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hofman's Violet

CAS RN

8004-86-2
Record name Hofman's Violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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